molecular formula C20H18FNO B5879944 N-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]aniline

N-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]aniline

Cat. No.: B5879944
M. Wt: 307.4 g/mol
InChI Key: OKIQCBQKAKTKKL-UHFFFAOYSA-N
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Description

N-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]aniline is an organic compound that belongs to the class of aniline derivatives It features a fluorophenyl group attached to a methoxyphenyl group, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]aniline typically involves the following steps:

    Nitration: The starting material, 2-fluorophenylmethanol, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Methoxylation: The resulting amine is reacted with 4-methoxybenzyl chloride under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N-[(4-methoxyphenyl)methyl]aniline: Lacks the fluorophenyl group, resulting in different chemical and biological properties.

    N-[(2-fluorophenyl)methyl]aniline: Lacks the methoxyphenyl group, leading to variations in reactivity and applications.

Uniqueness: N-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]aniline is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO/c21-20-9-5-4-6-17(20)15-23-19-12-10-16(11-13-19)14-22-18-7-2-1-3-8-18/h1-13,22H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIQCBQKAKTKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=C(C=C2)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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